molecular formula C11H13NO2 B139451 Pseudoephedroxane CAS No. 16251-47-1

Pseudoephedroxane

Katalognummer: B139451
CAS-Nummer: 16251-47-1
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: MNYARIILPGRTQL-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pseudoephedroxane is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a five-membered ring with both oxygen and nitrogen atoms, contributes to its versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pseudoephedroxane typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylglycinol with acetone under acidic conditions to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.

Analyse Chemischer Reaktionen

Biotransformation via Yeast Fermentation

Pseudoephedrine is commercially produced by fermenting dextrose with yeast (Candida utilis or Saccharomyces cerevisiae) in the presence of benzaldehyde. The process yields l-phenylacetylcarbinol (L-PAC) , which undergoes reductive amination to form pseudoephedrine .

Step Reagents/Conditions Product Yield
1Yeast, benzaldehyde, pyruvate decarboxylaseL-PAC~80%
2Reductive amination (e.g., H₂, Ni catalyst)Pseudoephedrine60–75%

Metabolic Reactions

Pseudoephedrine undergoes limited hepatic metabolism, with N-demethylation forming the active metabolite norpseudoephedrine (cathine) :

PseudoephedrineCYP450Norpseudoephedrine+CH3\text{Pseudoephedrine}\xrightarrow{\text{CYP450}}\text{Norpseudoephedrine}+\text{CH}_3

Parameter Value Source
Metabolic pathwayHepatic N-demethylation
Metabolite activityCNS stimulant (weak)
Excretion43–96% unchanged in urine

Reduction with Red Phosphorus/Hydriodic Acid

This method converts pseudoephedrine to methamphetamine via hydroiodic acid-mediated cleavage of the β-hydroxyl group :

PseudoephedrineRed PhosphorusHIMethamphetamine+H2O\text{Pseudoephedrine}\xrightarrow[\text{Red Phosphorus}]{\text{HI}}\text{Methamphetamine}+\text{H}_2\text{O}

Parameter Red Phosphorus Method Birch Reduction
SolventHydroiodic acidAnhydrous ammonia
Yield70–90%50–70%
PurityHigh (≥90%)Moderate (70–80%)

Oxidation to Methcathinone

Pseudoephedrine can be oxidized to methcathinone (a cathinone derivative) using strong oxidizing agents like potassium permanganate :

PseudoephedrineKMnO4/H+Methcathinone+H2O\text{Pseudoephedrine}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Methcathinone}+\text{H}_2\text{O}

Stability and Degradation

Pseudoephedrine’s stability is influenced by pH and temperature:

Condition Effect Mechanism
Acidic urine (pH <6)Accelerated renal excretionProtonation of amine group enhances solubility
Alkaline urine (pH >7)Prolonged half-life (9–16 hr)Reduced ionization slows excretion
High temperature (>100°C)Decomposition to benzaldehydeRetro-aldol reaction

Pharmacological Interactions

While not a direct chemical reaction, pseudoephedrine’s adrenergic effects are modulated by its interaction with α- and β₂-adrenergic receptors :

  • α-Adrenergic agonism : Vasoconstriction in nasal mucosa (EC₅₀ = 43.1–72.4 nM) .

  • β₂-Adrenergic agonism : Bronchodilation (EC₅₀ = 236–1,350 nM) .

Wissenschaftliche Forschungsanwendungen

Nasal Congestion Relief

Pseudoephedroxane is widely used for the temporary relief of nasal congestion associated with upper respiratory infections and allergies. Clinical studies have demonstrated its effectiveness in reducing nasal congestion severity:

StudySample SizeDosageOutcome
200 children30 mgSignificant reduction in nasal congestion over 8 hours compared to placebo
1285 adultsVariesSmall but significant increase in systolic blood pressure (SBP) and heart rate (HR)

Treatment of Otitic Barotrauma

Research indicates that this compound may help prevent otitic barotrauma during air travel. A randomized controlled trial found that administration prior to flights significantly reduced the incidence of ear discomfort:

StudySample SizeDosageResults
100 adults120 mgReduced incidence of otitic barotrauma from 62% (placebo) to 32% (treatment)

Orthostatic Hypotension

This compound has been explored as a treatment for orthostatic hypotension and postural orthostatic tachycardia syndrome (POTS). However, its effectiveness remains controversial due to limited clinical data.

Appetite Suppression

There has been interest in using this compound as an appetite suppressant for obesity treatment. A single study indicated no significant weight loss compared to placebo, suggesting that further research is needed in this area:

StudySample SizeDosageOutcome
50 adults120 mg/dayNo significant weight loss difference (-4.6 kg vs -4.5 kg)

Pharmacological Profile

The pharmacological effects of this compound include:

  • Mechanism of Action : Primarily acts as an alpha-adrenergic agonist.
  • Potency : Less potent than ephedrine but effective for nasal decongestion.
  • Side Effects : Common side effects include insomnia, hypertension, and urinary retention.

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

  • A multicenter study demonstrated its superiority over placebo in reducing nasal congestion in pediatric patients .
  • Another trial assessed its cardiovascular effects, concluding that while it raises SBP slightly, it is generally safe for controlled hypertensive patients .

Wirkmechanismus

The mechanism of action of Pseudoephedroxane involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. The compound interacts with substrates through hydrogen bonding and steric interactions, guiding the formation of specific enantiomers.

Vergleich Mit ähnlichen Verbindungen

  • (4S,5S)-4-Phenyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
  • (4S,5S)-5-Hydroxy-4-phenyl-1,3-oxazolidin-2-one

Comparison: Compared to these similar compounds, Pseudoephedroxane is unique due to its specific substitution pattern on the oxazolidinone ring. This substitution enhances its stability and reactivity, making it a preferred choice in asymmetric synthesis. Its ability to form strong hydrogen bonds and its steric bulk contribute to its effectiveness as a chiral auxiliary.

Biologische Aktivität

Pseudoephedroxane, a compound closely related to pseudoephedrine, exhibits various biological activities primarily linked to its adrenergic agonist properties. This article synthesizes current research findings, case studies, and pharmacological data to provide a comprehensive overview of its biological activity.

This compound functions as an alpha (α) and beta (β) adrenergic agonist. It primarily acts on α1-adrenergic receptors, leading to vasoconstriction in the nasal mucosa, which reduces nasal congestion. The stimulation of β2-adrenergic receptors aids in bronchial smooth muscle relaxation, contributing to respiratory relief in allergic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of pseudoephedrine. Key parameters include:

  • Half-life : Approximately 6 hours.
  • Volume of Distribution : 2.6 - 3.3 L/kg.
  • Protein Binding : About 6.6% bound to human serum albumin.
  • Clearance : 5.9 ± 1.7 mL/min/kg for a 60 mg oral dose .

Cardiovascular Impact

Research indicates that this compound can induce mild cardiovascular effects, such as increases in systolic blood pressure (SBP) and heart rate (HR). A study showed a mean increase in SBP of approximately 1 mm Hg and HR by about 3 beats/min . These effects are more pronounced with immediate-release formulations and higher doses.

Adverse Effects

This compound is associated with several adverse effects, particularly concerning the gastrointestinal and nervous systems:

  • Ischemic Colitis : A case report documented a previously healthy female developing ischemic colitis after taking pseudoephedrine, highlighting the potential for gastrointestinal complications even at low doses (120 mg) .
  • Seizures : An elderly patient experienced seizures following the use of a combination medication containing pseudoephedrine. This underscores the need for caution in vulnerable populations .

Case Studies

  • Ischemic Colitis Case Study :
    • Patient : A 54-year-old female.
    • Dosage : Three doses of 120 mg over one day.
    • Outcome : Developed significant gastrointestinal symptoms requiring hospitalization .
  • Seizure Induction Case Study :
    • Patient : An 83-year-old male with no prior seizure history.
    • Dosage : Took loratadine and pseudoephedrine.
    • Outcome : Experienced a generalized tonic-clonic seizure shortly after ingestion .

Efficacy Studies

A multicenter randomized controlled trial demonstrated that this compound significantly reduces nasal congestion compared to placebo. The study confirmed its efficacy through objective measures of nasal airflow and subjective assessments from patients .

Antibacterial Activity

Emerging research suggests that this compound may possess antibacterial properties against common pathogens like E. coli and Staphylococcus aureus. In vitro studies have shown that it exhibits stronger antibacterial effects at lower concentrations before diminishing at higher doses .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
VasoconstrictionReduces nasal congestion via α1-adrenergic receptor activation
Cardiovascular EffectsIncreases SBP and HR; significant in immediate-release formulations
Gastrointestinal RisksPotential for ischemic colitis; reported cases highlight risks
Neurological RisksAssociated with seizures in elderly patients
Antibacterial EffectsExhibits activity against E. coli and S. aureus

Eigenschaften

IUPAC Name

(4S,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYARIILPGRTQL-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)N1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167383
Record name (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16251-47-1
Record name (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,5S)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pseudoephedroxane
Reactant of Route 2
Reactant of Route 2
Pseudoephedroxane
Reactant of Route 3
Reactant of Route 3
Pseudoephedroxane
Reactant of Route 4
Reactant of Route 4
Pseudoephedroxane
Reactant of Route 5
Reactant of Route 5
Pseudoephedroxane
Reactant of Route 6
Reactant of Route 6
Pseudoephedroxane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.